Bismuth subgallate

Vue d'ensemble

Description

- Il se présente sous la forme d'une poudre jaune, inodore et insipide.

- Exposé à la lumière, il se décolore progressivement.

- Il est insoluble dans l'eau, l'alcool et l'éther, mais se dissout dans l'acide nitrique ou l'acide chlorhydrique, subissant une décomposition simultanée. En solutions alcalines, il prend une couleur rouge foncé.

- Le sous-gallate de bismuth possède des propriétés astringentes, antiseptiques et favorisant la croissance des tissus. Il agit comme précipitant des protéines, formant un film protecteur sur les surfaces enflammées, réduisant la sensibilité nerveuse et constrictant les vaisseaux sanguins locaux.

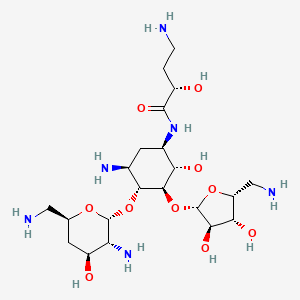

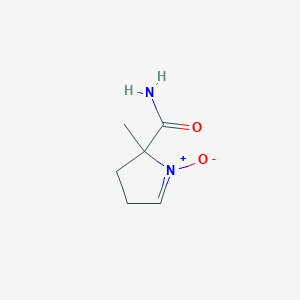

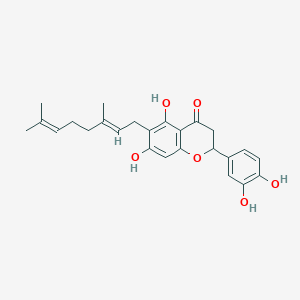

Sous-gallate de bismuth: (formule chimique: C₇H₅BiO₆) est un sel alcalin de composition indéfinie.

Mécanisme D'action

Target of Action

Bismuth subgallate primarily targets the intestinal mucosa and odor-producing bacteria in the intestine . It is also known to act on coagulation factor XII , leading to the activation of the coagulation cascade and improving the early formation of fibrin clots .

Mode of Action

This compound is thought to work by adsorbing extra water in the large intestine, as well as toxins . It forms a protective coat on the intestinal mucosa . This compound is also believed to act on odor-producing bacteria in the intestine, reducing the smell of expelled gas and stool .

Biochemical Pathways

It is known that bismuth compounds can complex with the bacterial wall and periplasmic membrane, inhibit bacterial enzymes like urease, catalase, and lipase . These actions could potentially affect various biochemical pathways in the bacteria, leading to their inhibition.

Pharmacokinetics

This compound is a heavy metal salt of gallic acid that is highly insoluble and poorly absorbed . This property contributes to its primary action within the gastrointestinal tract. Absorbed bismuth is rapidly excreted in the urine, with most of the metal excreted within 24 hours .

Result of Action

The primary result of this compound’s action is the deodorization of flatulence and stools . It also has protective effects on the gastric mucosa and strong astringent effects . In addition, it has been used for hemostasis in soft tissue surgery .

Action Environment

This compound is a yellow-colored substance that presents as an odorless powder. It undergoes discoloration when exposed to sunlight . It has been found to remain stable under acidic conditions similar to that of gastric acid . This stability in the gastric environment is crucial for its efficacy in deodorizing flatulence and stools, and its protective effects on the gastric mucosa.

Analyse Biochimique

Biochemical Properties

Bismuth subgallate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to form a coordination polymer where all three phenolate groups of gallic acid coordinate to bismuth, while the carboxylic acid groups remain free . This unique structure allows this compound to interact with biomolecules in a specific manner, contributing to its antimicrobial and astringent properties. The compound’s poor solubility and acid resistance further enhance its stability and efficacy in biochemical reactions .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to have protective effects on the gastric mucosa and strong astringent effects. The compound’s antimicrobial properties are believed to be due to its ability to disrupt cell membranes and inhibit the growth of pathogenic bacteria. Additionally, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects in wound healing and gastrointestinal therapy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound forms coordination polymers with gallic acid, which allows it to bind to and inhibit the activity of certain enzymes and proteins. This inhibition can lead to changes in gene expression and cellular metabolism, contributing to its antimicrobial and hemostatic properties. This compound’s ability to form stable complexes with biomolecules also enhances its therapeutic efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and resistance to degradation contribute to its long-term efficacy in in vitro and in vivo studies. Prolonged exposure to sunlight can cause discoloration of the compound, potentially affecting its activity. Long-term studies have shown that this compound maintains its therapeutic effects over extended periods, making it a reliable option for wound healing and gastrointestinal therapy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on wound healing and gastrointestinal health. At higher doses, this compound can exhibit toxic or adverse effects, including potential damage to the liver and kidneys. Threshold effects have been observed, indicating that there is an optimal dosage range for therapeutic efficacy without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s poor solubility and stability allow it to persist in the gastrointestinal tract, where it can exert its therapeutic effects. This compound’s interaction with metabolic enzymes can influence the production and degradation of metabolites, contributing to its antimicrobial and astringent properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s poor solubility and stability allow it to accumulate in specific tissues, where it can exert its therapeutic effects. This compound’s interaction with transporters and binding proteins can influence its localization and accumulation, contributing to its efficacy in wound healing and gastrointestinal therapy .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form stable complexes with biomolecules allows it to localize to areas where it can exert its therapeutic effects. This compound’s subcellular localization can influence its activity and function, contributing to its antimicrobial and hemostatic properties .

Méthodes De Préparation

Voies de synthèse: Le sous-gallate de bismuth peut être synthétisé par réaction de sels de bismuth (tels que le nitrate de bismuth) avec l'acide gallique.

Production industrielle: Les méthodes de production industrielle impliquent des réactions de précipitation contrôlées pour obtenir le composé.

Analyse Des Réactions Chimiques

Réactions: Le sous-gallate de bismuth subit diverses réactions, notamment l'oxydation et la réduction.

Réactifs et conditions courants: Les réactifs et les conditions spécifiques dépendent de la réaction souhaitée. Par exemple, il réagit avec des agents réducteurs ou des agents oxydants.

Principaux produits: Les principaux produits formés comprennent les oxydes de bismuth et les gallates.

Applications de la recherche scientifique

Dermatologie: Il peut être combiné avec de l'acide borique et de la poudre de talc pour traiter l'érythème de friction dans les plis cutanés causés par l'humidité et le frottement.

Autres domaines: La recherche explore son potentiel dans la cicatrisation des plaies, la réparation des tissus et les effets anti-inflammatoires.

Mécanisme d'action

- Le mécanisme du sous-gallate de bismuth implique la précipitation des protéines, la désensibilisation des nerfs et la constriction locale des vaisseaux sanguins.

- Il forme une couche protectrice sur les surfaces enflammées, réduisant les stimuli externes aux terminaisons nerveuses.

Applications De Recherche Scientifique

Medicine: Bismuth subgallate is used to treat malodor by deodorizing flatulence and stools.

Dermatology: It can be combined with boric acid and talcum powder to address friction erythema in skin folds caused by moisture and rubbing.

Other Fields: Research explores its potential in wound healing, tissue repair, and anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

- Le sous-gallate de bismuth est unique en raison de ses propriétés et de ses applications spécifiques.

- Des composés similaires comprennent d'autres sels de bismuth (par exemple, le sous-nitrate de bismuth) et des astringents.

Propriétés

InChI |

InChI=1S/C7H6O5.Bi.H2O/c8-4-1-3(7(11)12)2-5(9)6(4)10;;/h1-2,8-10H,(H,11,12);;1H2/q;+2;/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXCBNHDMGIZPQF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1O)O[Bi]O2)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046588 | |

| Record name | Bismuth subgallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in cold water and hot water. | |

| Record name | Bismuth subgallate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Bismuth salts exert their action largely in the upper gastrointestinal tract by way of local activity from luminal bismuth in the stomach and duodenum. In terms of bismuth subgallate's ability to deodorize flatulence and stools as an internal deodorant - although not fully elucidated - it is believed that when the substance is administered orally, its relative insolubility and poor absorption allows it to remain within the gastrointestinal lumen and inhibit colonic bacteria from acting on fermentable food residues in the GI tract. Moreover, when bismuth subgallate is taken orally, various salts like bismuth citrate, bismuth oxychloride, and others are formed. These salts are then taken up into surrounding gastric mucus as well as bound to protein within the base of any ulcers that may be present after coming into contact with gastric juice. Additionally, bismuth compounds like bismuth subgallate are also believed to have the capacity to trigger the secretion of prostaglandins, epithelial growth factor (EGF), and mucosal bicarbonate as a means to inhibit the action of pepsin in gastric juice. These actions subsequently protect gastric mucous from peptic luminal degradation as well as enhance the properties of mucous to assist in the healing of both duodenal and gastric ulcers. In this way, bismuth subgallate works to absorb extra water and/or toxins in the large intestine, allowing it to form a protective coat on the intestinal mucosa and over ulcers that may or may not be associated with infections like those of Helicobacter pylori. Furthermore, studies have shown that bismuth compounds like bismuth subgallate are capable of demonstrating antimicrobial effects against various gastrointestinal tract pathogens like E. coli, Salmonella, Shigella, Vibrio cholera, Campylobacter jejuni, H. pylori, and some enteric viruses like Rotaviruses. Although the exact mechanism(s) of action by which bismuth compounds are able to elicit such antimicrobial effects remains unclear, a number of experimental observations suggest that bismuth has been able to complex with the bacterial wall and periplasmic membrane; inhibit bacterial enzymes like urease, catalase, and lipase; inhibit bacterial protein and ATP synthesis; and also inhibit or decrease the adherence of bacteria like H. pylori to epithelial cells. In essence, ultrastructural studies have shown evidence of the binding of bismuth complexes to the bacterial wall and periplasmic space between the inner and outer bacterial membrane of H.pylori with subsequent ballooning and disintegration of the pathogen. To various extents, these antimicrobial actions may also illustrate how bismuth subgallate is capable of neutralizing colonic bacteria from acting on fermentable foods as well. Numerous studies have and continue to study the possible hemostatic action that bismuth subgallate may have. As the bismuth salt of gallic acid, bismuth subgallate's chemical structure shares similarities to ellagic acid, another gallic acid derivative. Ellagic acid itself is a clot-promoting agent that initiates thrombin formation by way of the intrinsic pathway via an action on Hageman factor (clotting factor XII). It is believed that bismuth subgallate's ability to activate factor XII is associated with the chemical's negatively charged moieties - whose contact with factor XII would theoretically initiate the intrinsic pathway to blood clotting. Other studies have also suggested that bismuth subgallate is capable of inducing macrophages to secrete growth factors to facilitate wound healing, decreasing lesion area, enhancing granulation tissue formation and re-epithelialization, the initiation of the proliferation of collagen via the activation of fibroblasts, the accelerated re-establishment of blood vessels, and also the restriction of nitric oxide formation. Given such studies regarding bismuth subgallate's potential hemostatic abilities, there has been and continues to be interest in indicating the agent for use in otolaryngology as in tonsillectomies or adenotonsillectomies to achieve reduced bleeding and surgery times; topical treatment in various open wound surgeries to facilitate faster and earlier clotting between tissues; ileostomy; dental surgeries; epistaxis management; among others. Nevertheless, study results are conflicting; where there may be experimental results suggesting some improvements in reduced operation time and operative blood loss when bismuth subgallate is used as a hemostatic agent in tonsillectomies there are also study results that observed bismuth subgallate having a negative influence on the healing processes of wounds inflicted in animal models, in which the use of the agent actually delayed the rate of new vessel formation and optimal wound healing. Finally, bismuth subgallate also demonstrates a strong astringent ability - an action that can facilitate both its deodorant and hemostatic effects and assists in its indication as an active ingredient in a number of non-prescription products for hemorrhoid suppositories or topical applications, diarrhea, etc. | |

| Record name | Bismuth subgallate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

99-26-3 | |

| Record name | Bismuth subgallate [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth subgallate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13909 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,3,2-Benzodioxabismole-5-carboxylic acid, 2,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bismuth subgallate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dihydroxy-1,3,2-benzodioxabismole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does bismuth subgallate exert its hemostatic effect?

A1: this compound primarily acts by activating Hageman factor (Factor XII), a key component of the intrinsic pathway of coagulation. This activation initiates the coagulation cascade, ultimately leading to the formation of a blood clot. [, , , ]

Q2: What is the structure of this compound?

A2: For a long time, the exact structure of this compound remained elusive. Recent research utilizing continuous rotation electron diffraction and sample cooling techniques revealed its structure as a coordination polymer. [] This structure provides insights into its properties such as poor solubility, acid resistance, and gas sorption. []

Q3: What is the molecular formula and weight of this compound?

A3: While the exact formula has been debated, the structure elucidation suggests a complex polymeric structure, moving away from previously assumed simpler formulas. []

Q4: Does this compound exhibit any catalytic properties?

A6: While traditionally known for its hemostatic and astringent properties, some studies suggest potential catalytic activity of this compound, particularly in suppressing the formation of nitrogen oxide synthetase. [] Further research is needed to fully elucidate these catalytic properties and explore potential applications.

Q5: Have there been any computational studies on this compound?

A7: While experimental data forms the basis of our understanding, computational studies, including molecular modeling and simulations, can offer valuable insights into the interaction of this compound with its biological targets and help predict its behavior under various conditions. []

Q6: How does the structure of this compound contribute to its hemostatic activity?

A8: Understanding the SAR of this compound is crucial for developing potentially more effective derivatives. Research suggests that the negatively charged nature of this compound plays a role in its interaction with Hageman factor, which is known to be activated by negatively charged surfaces. [] Further studies focusing on specific structural modifications and their impact on activity are needed to establish a comprehensive SAR profile. []

Q7: What is the evidence for the efficacy of this compound in controlling bleeding during tonsillectomy?

A10: Multiple studies have investigated the use of this compound as a hemostatic agent in tonsillectomy. While some studies report a reduction in operating time and blood loss with this compound use [, , , ], others have found no significant difference compared to control groups. [, ] More research is needed to clarify these inconsistencies and establish definitive evidence for its efficacy.

Q8: Are there any animal models used to study the effects of this compound on wound healing?

A11: Yes, rat models are commonly employed to investigate the effects of this compound on wound healing. Studies have shown that this compound does not negatively impact wound healing and may even accelerate certain aspects of the process. [, ]

Q9: What are the potential adverse effects of this compound?

A12: While generally considered safe for topical use, this compound can cause adverse effects, particularly with prolonged or excessive use. Reported side effects include encephalopathy, characterized by neurological symptoms like confusion, tremors, and gait disturbances. [, , , , , , ] Pulmonary complications due to aspiration have also been reported. [, ]

Q10: Are there any specific drug delivery strategies being explored for this compound?

A13: While this compound is traditionally used topically, exploring novel drug delivery systems, such as nanoparticles or hydrogels, could potentially enhance its efficacy and target its delivery to specific tissues, minimizing side effects. [, ]

Q11: How is the content of this compound determined in pharmaceutical formulations?

A14: Several analytical techniques can be used to quantify this compound in pharmaceutical formulations. These include spectrophotometry, particularly using the azo dye tropaeolin O [], and other methods like titration and chromatographic techniques.

Q12: What is the environmental impact of this compound?

A15: As with any pharmaceutical compound, understanding the environmental fate and potential ecotoxicological effects of this compound is crucial. Research on its degradation pathways and potential impact on aquatic and terrestrial ecosystems is necessary to develop strategies for responsible disposal and minimize any negative environmental consequences. []

Q13: Are there any alternative hemostatic agents to this compound?

A16: Yes, several alternative hemostatic agents are available, including fibrin tissue adhesives, microfibrillar collagen, and oxidized cellulose. [] The choice of hemostatic agent depends on factors like the clinical indication, patient characteristics, and cost-effectiveness. Research comparing the efficacy, safety, and cost of this compound to other options is valuable for making informed clinical decisions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Thieno[3,4-d]iMidazole-4-pentanaMide, hexahydro-N-[2-[(iodoacetyl)aMino]ethyl]-2-oxo-, (3aS,4S,6aR)-](/img/structure/B1254950.png)

![N-(5,7-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl)-2,2-dimethylpropanamide](/img/structure/B1254957.png)

![(3S,4aS,6aR,10aR,10bR)-3-ethenyl-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromene](/img/structure/B1254969.png)